molecular formula C11H9NO3 B8354456 3-ethyl-1H-quinoline-2,5,8-trione

3-ethyl-1H-quinoline-2,5,8-trione

Cat. No. B8354456
M. Wt: 203.19 g/mol
InChI Key: ZLKDKCWTGMUFTF-UHFFFAOYSA-N
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Patent
US05605905

Procedure details

Cerium ammonium nitrate (284 mg, 0.5 mmol) was added in small portions to a stirred suspension of 3-ethyl-5,8-dimethoxy-1H-quinolin-2-one(50 mg, 0.2 mmol) in water (0.5 ml) and acetonitrile (1 ml). After 5 minutes at room temperature, water (3 ml) was added and the reaction mixture was extracted with chloroform (3×20 ml), yielding 3-ethyl-1H-quinoline-2,5,8-trione (44 mg, 100 %). The analytical sample was obtained by rapid silica gel chromatography, eluting with ethyl ether.
Name
Cerium ammonium nitrate
Quantity
284 mg
Type
reactant
Reaction Step One
Name
3-ethyl-5,8-dimethoxy-1H-quinolin-2-one
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[NH4+].[Ce].[CH2:7]([C:9]1[C:10](=[O:23])[NH:11][C:12]2[C:17]([CH:18]=1)=[C:16]([O:19]C)[CH:15]=[CH:14][C:13]=2[O:21]C)[CH3:8]>O.C(#N)C>[CH2:7]([C:9]1[C:10](=[O:23])[NH:11][C:12]2[C:13](=[O:21])[CH:14]=[CH:15][C:16](=[O:19])[C:17]=2[CH:18]=1)[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Cerium ammonium nitrate
Quantity
284 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
3-ethyl-5,8-dimethoxy-1H-quinolin-2-one
Quantity
50 mg
Type
reactant
Smiles
C(C)C=1C(NC2=C(C=CC(=C2C1)OC)OC)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform (3×20 ml)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)C=1C(NC=2C(C=CC(C2C1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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